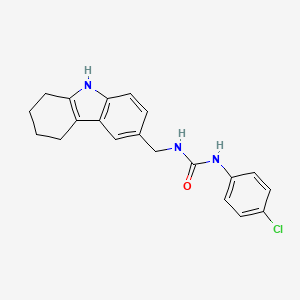

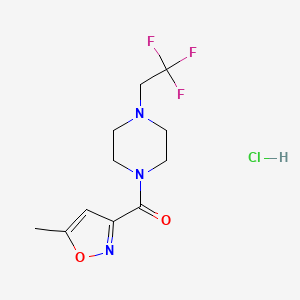

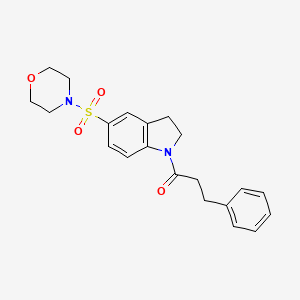

1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of compounds known as protein kinase inhibitors, which are widely used in the treatment of various types of cancer. TAK-659 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated in clinical trials.

科学的研究の応用

Insecticidal Activity

One of the prominent applications of compounds structurally related to 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is in the development of new insecticides. These compounds interfere with cuticle deposition in insects, leading to a failure to moult or pupate, which eventually results in the insect's death. This mode of action is unique and demonstrates safety towards mammals, indicating its potential for environmentally friendly pest control solutions (Mulder & Gijswijt, 1973). Additionally, the inhibition of chitin synthesis in insect larvae's cuticles by similar compounds further underscores their insecticidal efficacy, highlighting a distinct biochemical mode of action that could serve as a basis for developing novel insecticides (Deul, Jong, & Kortenbach, 1978).

Antimicrobial and Antioxidant Properties

Compounds related to this compound have been synthesized and shown to possess promising antimicrobial activities. This suggests their potential application in fighting bacterial and fungal infections, providing a new avenue for the development of antimicrobial agents (Haranath et al., 2004). Furthermore, the synthesis and evaluation of thiazole analogues possessing urea, thiourea, and selenourea functionality have revealed significant antioxidant activities. These compounds, especially those with selenourea functionality, exhibited potent antioxidant properties, suggesting their utility as potent antioxidant agents in medical and pharmaceutical applications (Reddy et al., 2015).

Catalysis and Material Science

In the realm of catalysis and material science, urea derivatives have been utilized in the synthesis of hydrolytically active tetranuclear nickel complexes, which bear structural resemblance to the active site of urease. These complexes have been shown to catalyze the hydrolysis of organophosphate monoesters, indicating their potential application in bioremediation and as models for studying enzyme mechanisms (Carlsson, Haukka, & Nordlander, 2002). Additionally, urea derivatives have contributed to the synthesis of new paramagnetic glassy molecular materials, demonstrating the versatility of these compounds in creating materials with specific electronic properties for technological applications (Castellanos et al., 2008).

特性

IUPAC Name |

1-(4-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUAPVGVCBCPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2676018.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2676019.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2676021.png)

![1-hexyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2676027.png)

![N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676035.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2676036.png)